4-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Description
4-Bromo-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione is a heterocyclic compound characterized by a benzothiazole core fused with a sulfone group (1,1,3-trione) and a bromine substituent at the 4-position. Its molecular formula is C₇H₉BrNO₃S, with a molecular weight of 252.21 g/mol . The bromine atom at the 4-position introduces steric and electronic effects that influence its reactivity and physicochemical properties. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its ability to participate in cross-coupling reactions and serve as a precursor for functionalized derivatives .
Properties
CAS No. |
133743-22-3 |
|---|---|
Molecular Formula |
C7H4BrNO3S |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of Phthalimide Derivatives
The synthesis begins with the nitration of phthalimide derivatives using concentrated sulfuric acid and fuming nitric acid. In a representative procedure, 50–60 g of phthalimide is added to a mixture of 300–400 mL concentrated sulfuric acid and 60–80 mL fuming nitric acid at 0–10°C. The reaction is maintained below 15°C for 4–5 hours, followed by overnight stirring at room temperature. Quenching the mixture in ice water yields 4-nitrophthalimide as a pale yellow solid after recrystallization with ethanol. This step introduces a nitro group at the para position, critical for subsequent functionalization.
Mercaptolation and Bromination
The nitro group is reduced to an amine, followed by mercaptolation with sodium thiocyanate and bromine. In a typical protocol, 15–20 g of 4-aminophthalimide and 15–20 g of sodium thiocyanate are dissolved in methanol and cooled to 0–5°C. A solution of 15–18 mL liquid bromine in methanol is added dropwise, and the mixture is stirred for 2 hours at 0°C, then 8–10 hours at room temperature. The product, 4-amino-6-mercaptophthalimide, is isolated via vacuum filtration and dried. Bromine acts as both an oxidizing agent and a bromine source, facilitating the formation of the thiolated intermediate.
Cyclization to Benzothiazole Core
The final cyclization step involves condensing the thiolated intermediate with aldehydes (e.g., 4-bromobenzaldehyde) in N,N-dimethylformamide (DMF) at 50–60°C. This forms the benzothiazole ring while introducing the bromine substituent. The sulfone groups are stabilized through oxidation during the reaction, yielding 4-bromo-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione.
Diazonium Salt Bromination
Diazotization of Aminobenzothiazoles
A Sandmeyer-type reaction is employed to introduce bromine via a diazonium intermediate. Starting with 4-aminobenzo[d]isothiazol-3(2H)-one, diazotization is performed using sodium nitrite and hydrochloric acid at 0–5°C. The diazonium salt is then treated with copper(I) bromide (CuBr) in hydrochloric acid, leading to bromide substitution at the para position. This method offers regioselectivity but requires careful temperature control to avoid side reactions.
Optimization of Bromination Conditions
Key parameters include:
-
Temperature : Reactions conducted at 0–20°C minimize decomposition of the diazonium intermediate.
-
Stoichiometry : A 1.4:1 molar ratio of CuBr to diazonium salt ensures complete conversion.
-
Workup : Extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) yield the brominated product in 72–75% purity.
Halogen Exchange Reactions
Chlorine-to-Bromine Exchange
Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) mediate halogen exchange in benzothiazole derivatives. For example, 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one is heated with PCl₅ and POCl₃ at 160°C for 16 hours to replace chlorine with bromine. However, this method is less common due to competing side reactions and requires stringent anhydrous conditions.
Limitations and Alternatives
Direct halogen exchange suffers from low yields (~50%) and poor selectivity. Alternative approaches, such as nucleophilic aromatic substitution using bromide ions under catalytic conditions, are under investigation but remain exploratory.
Direct Bromination Strategies
Electrophilic Aromatic Bromination
Bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) selectively brominates the benzothiazole ring at the para position. For instance, refluxing benzo[d]isothiazole-1,1,3-trione with Br₂ in dichloromethane for 6 hours achieves 85% conversion. Excess bromine (2.2 equivalents) ensures complete substitution, while milder conditions (e.g., 40°C) reduce over-bromination.
Radical Bromination
Ultraviolet (UV) light-initiated bromination using N-bromosuccinimide (NBS) offers a controlled alternative. In a reported procedure, NBS (1.1 equivalents) and benzoyl peroxide (0.1 equivalents) in carbon tetrachloride under UV light for 12 hours yield the monobrominated product. This method avoids harsh acids but requires specialized equipment.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Benzothiazoles: Through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The bromine atom and the trione group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Trione Derivatives
Electronic and Reactivity Profiles
- Bromine vs. Methyl Substituents : The electron-withdrawing bromine at position 4 in the target compound reduces electron density in the aromatic ring compared to the electron-donating methyl group at position 6 in the 6-methyl derivative. This difference enhances the electrophilicity of the 4-bromo compound, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .
- Crystallographic studies using SHELX software (e.g., SHELXL97) have shown that alkyl substituents at position 2 lead to distinct torsion angles in the benzothiazole ring .
- Methoxy and Acetyl Groups : Methoxy substituents at positions 5 and 6 (5,6-dimethoxy derivative) increase solubility in polar solvents due to hydrogen-bonding capacity. In contrast, the acetyl group in the 6-acetyl derivative enhances electrophilicity at the carbonyl position, favoring condensation reactions .
Spectroscopic and Analytical Data
Table 2: Key Spectroscopic Features
Notes:
- The bromine atom in the 4-bromo derivative is confirmed via a distinct C-Br IR stretch at ~533 cm⁻¹ and a molecular ion peak at m/z 253 (M+1) .
- Methoxy groups in the 5,6-dimethoxy derivative produce characteristic ¹H-NMR signals at δ 3.80–3.85 ppm .
Research Findings and Challenges
- Crystallography : Structural analyses of these compounds rely on software like SHELXL () and WinGX () for refinement. For example, the 2-ethyl derivative exhibits a planar benzothiazole ring with a dihedral angle of 1.2° between the ethyl group and the ring plane .
- Lumping Strategies : Compounds with similar substituents (e.g., halogens or alkyl groups) may be grouped in computational models to predict reactivity, though this approach risks oversimplifying electronic effects .
Biological Activity
4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a synthetic compound belonging to the benzothiazole class. This compound exhibits significant biological activity attributed to its unique structural features, including a bromine substituent and multiple carbonyl groups. The compound's molecular formula is , and it has a molecular weight of approximately 276.11 g/mol.
Structural Characteristics
The structural composition of this compound includes:
- Benzothiazole Core : This core structure is known for its diverse applications in pharmaceuticals.
- Bromine Atom : Enhances reactivity and potential interactions with biological targets.
- Trione Functional Groups : The presence of three carbonyl groups significantly influences the compound's chemical reactivity and biological properties.
Pharmacological Effects
Research indicates that compounds containing benzothiazole and piperidine moieties often exhibit various pharmacological effects. Specific biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antitumor Properties : Potential for inhibiting tumor growth in specific cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes which may play a role in disease progression.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following potential pathways:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication processes.
- Enzyme Binding : It may bind to active sites of enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various benzothiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 16 µg/mL for both bacterial strains.
Case Study 2: Antitumor Activity
A separate study evaluated the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests promising potential for further development as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate starting materials such as substituted thioureas and carbonyl compounds.
- Cyclization Techniques : Employing cyclization strategies that involve the formation of the benzothiazole ring.
Characterization Techniques
Characterization of the synthesized compound typically involves:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine molecular structure |
| Mass Spectrometry (MS) | Confirm molecular weight |
| Infrared Spectroscopy (IR) | Identify functional groups |
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 4-bromo-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzothiazole precursor. Key steps include:
- Bromination via Sandmeyer-type reactions : Use CuBr and n-butyl nitrite in acetonitrile at 333 K for regioselective bromination .
- Reagent selection : Polar aprotic solvents like DMSO enhance reaction efficiency, while glacial acetic acid catalyzes condensation reactions with aldehydes .
- Purification : Column chromatography (heptane/ethyl acetate) and recrystallization (ethanol/water) yield pure products (53–65%) .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies aromatic protons (δ 7.40–8.16 ppm) and bromine-induced deshielding .
- IR Spectroscopy : Peaks at 1476 cm⁻¹ (C-Br stretch) and 1263 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiazole and substituents) and π-π interactions (3.8 Å) .
Advanced: How can Density Functional Theory (DFT) models elucidate the electronic structure and reactivity of brominated benzothiazoles?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvatochromic Analysis : Correlate solvent polarity (ET₃₀ scale) with spectral shifts to assess charge-transfer transitions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
Advanced: How does the bromine substituent influence nucleophilic substitution reactions in this compound?
Methodological Answer:
- Steric and Electronic Effects : Bromine’s electronegativity activates the thiazole ring for nucleophilic attack at the 4-position, while steric hindrance limits reactivity at the 2-position .
- Reaction Optimization : Use polar solvents (DMSO) and bases (K₂CO₃) to facilitate SNAr mechanisms .
- Competing Pathways : Monitor byproducts (e.g., dehalogenation) via LC-MS to adjust reaction time and temperature .
Advanced: How can conflicting spectroscopic data for brominated heterocycles be resolved?
Methodological Answer:
- Cross-Validation : Combine ¹³C NMR, HSQC, and HMBC to assign ambiguous signals (e.g., overlapping aromatic protons) .
- Crystallographic Refinement : Use SHELXL to resolve discrepancies in bond lengths/angles derived from NMR/IR .
- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectral regions .
Basic: What are common strategies for introducing bromine into benzothiazole systems?
Methodological Answer:
- Direct Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for radical-mediated substitution .
- Metal-Catalyzed Reactions : CuBr with n-butyl nitrite achieves regioselective bromination at elevated temperatures (333 K) .
- Electrophilic Substitution : HBr/H₂O₂ in acetic acid targets electron-rich positions .
Advanced: How do non-covalent interactions (e.g., π-π stacking) affect the physicochemical properties of this compound?
Methodological Answer:
- Crystal Packing Analysis : X-ray data reveal π-π interactions (3.8 Å) between thiazole and phenyl rings, enhancing thermal stability .
- Solubility Trends : Polar solvents disrupt S⋯Br interactions (3.54 Å), improving solubility in DMSO > ethanol > hexane .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures linked to intermolecular forces .
Basic: What solvent systems and catalysts optimize functionalization of this compound?
Methodological Answer:
- Catalysts : Glacial acetic acid (proton donor) or K₂CO₃ (base) for condensation with aldehydes .
- Solvent Selection : Ethanol (reflux) for nucleophilic substitutions; DMSO for SNAr reactions due to high polarity .
- Microwave-Assisted Synthesis : Reduces reaction time (4 hrs → 30 mins) for hydrazone formation .
Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in similar heterocycles?
Methodological Answer:
- Computational Modeling : DFT predicts higher electron density at the 4-position, favoring electrophilic attack .
- Kinetic vs. Thermodynamic Control : Lower temperatures (273 K) favor para-bromination, while higher temperatures (333 K) shift to meta .
- Hammett Plots : Linear free-energy relationships (σ⁺ values) correlate substituent effects with reaction rates .
Advanced: How are structure-activity relationships (SARs) developed for brominated benzothiazoles in medicinal chemistry?
Methodological Answer:
- Bioisosteric Replacement : Substitute bromine with -CF₃ or -CN to modulate lipophilicity (logP) and bioavailability .
- In Vitro Assays : Test inhibition of kinase targets (IC₅₀) to link electronic properties (HOMO-LUMO) to activity .
- QSAR Models : Use Molinspiro or Schrödinger to predict ADMET profiles from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
